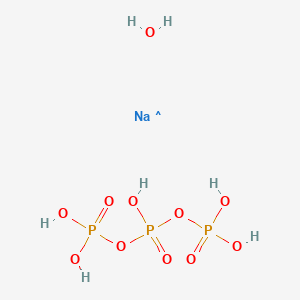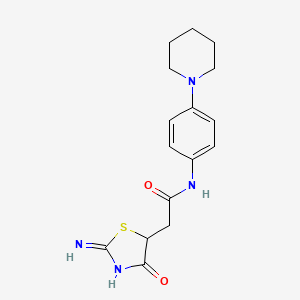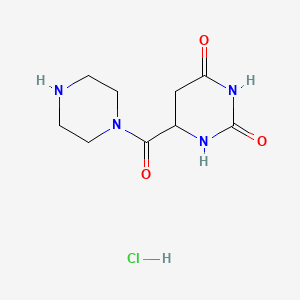
Triphosphoric acid, pentasodium salt, hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphosphoric acid, pentasodium salt, hexahydrate is a chemical compound with the formula Na₅P₃O₁₀·6H₂O. It is a sodium salt of triphosphoric acid and is commonly used in various industrial and scientific applications. This compound is known for its ability to act as a chelating agent, binding to metal ions and preventing them from interfering with other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Triphosphoric acid, pentasodium salt, hexahydrate can be synthesized through the reaction of sodium carbonate (Na₂CO₃) with phosphoric acid (H₃PO₄). The reaction typically involves heating the mixture to a high temperature to facilitate the formation of the triphosphate structure. The general reaction is as follows:
[ 3 \text{Na}_2\text{CO}_3 + 2 \text{H}_3\text{PO}_4 \rightarrow \text{Na}_5\text{P}3\text{O}{10} + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled heating of a stoichiometric mixture of disodium phosphate (Na₂HPO₄) and monosodium phosphate (NaH₂PO₄). The reaction is carried out under carefully monitored conditions to ensure the formation of the desired product. The resulting compound is then crystallized and hydrated to obtain the hexahydrate form.
化学反応の分析
Types of Reactions
Triphosphoric acid, pentasodium salt, hexahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form simpler phosphate ions.
Chelation: It can form stable complexes with metal ions, acting as a chelating agent.
Substitution: It can participate in substitution reactions where one or more of its sodium ions are replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and can be accelerated by acidic or basic conditions.
Chelation: Commonly involves metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺).
Substitution: Can occur in the presence of other cations like potassium (K⁺) or ammonium (NH₄⁺).
Major Products Formed
Hydrolysis: Produces simpler phosphate ions such as orthophosphate (PO₄³⁻).
Chelation: Forms stable metal-phosphate complexes.
Substitution: Results in the formation of mixed cation phosphates.
科学的研究の応用
Triphosphoric acid, pentasodium salt, hexahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in biochemical assays and as a component in certain biological buffers.
Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent for certain pharmaceuticals.
Industry: Utilized in detergents, water treatment, and as a dispersing agent in ceramics and paints.
作用機序
The mechanism of action of triphosphoric acid, pentasodium salt, hexahydrate primarily involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions. This chelation process is crucial in various applications, such as water softening, where it binds to calcium and magnesium ions to prevent the formation of scale.
類似化合物との比較
Similar Compounds
Sodium tripolyphosphate (Na₅P₃O₁₀): Similar in structure but does not contain the hexahydrate form.
Sodium hexametaphosphate (Na₆P₆O₁₈): A cyclic polyphosphate with different properties and applications.
Tetrasodium pyrophosphate (Na₄P₂O₇): A simpler polyphosphate with fewer phosphate units.
Uniqueness
Triphosphoric acid, pentasodium salt, hexahydrate is unique due to its hexahydrate form, which provides specific hydration properties that can be advantageous in certain applications. Its ability to form stable complexes with metal ions makes it particularly useful in water treatment and as a dispersing agent in various industrial processes.
特性
分子式 |
H7NaO11P3 |
|---|---|
分子量 |
298.96 g/mol |
InChI |
InChI=1S/Na.H5O10P3.H2O/c;1-11(2,3)9-13(7,8)10-12(4,5)6;/h;(H,7,8)(H2,1,2,3)(H2,4,5,6);1H2 |
InChIキー |
SMIOUYOZTCUZMF-UHFFFAOYSA-N |
正規SMILES |
O.OP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |
関連するCAS |
15091-98-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-phenylmethoxy-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12345013.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)


![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345049.png)

![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)
